Product packaging for Acide gadopentetique [French](Cat. No.:CAS No. 80529-93-7)

Acide gadopentetique [French]

Cat. No.: B109446
CAS No.: 80529-93-7
M. Wt: 547.57 g/mol
InChI Key: IZOOGPBRAOKZFK-UHFFFAOYSA-K
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Description

Gadopentetic acid, also known as gadopentetate dimeglumine and sold under the brand name Magnevist, is an ionic, acyclic gadolinium(III)-based complex used as a paramagnetic contrast agent in magnetic resonance imaging (MRI) . Its mechanism of action stems from the paramagnetic properties of the gadolinium ion (Gd³⁺), which has seven unpaired electrons. This labile water molecule exchanges rapidly with nearby water molecules, and the gadolinium ion shortens the T1 relaxation time (and to a lesser extent T2) of water protons in its environment, thereby increasing signal intensity and improving image contrast in MRI . In research, it is primarily used to visualize lesions with abnormal vascularity or a disrupted blood-brain barrier in the brain (intracranial lesions), spine, and associated tissues . It is also applied in the delayed Gadolinium-Enhanced Magnetic Resonance of Cartilage (dGEMRIC) technique due to its unique charge characteristics, which allow for the assessment of proteoglycan content in articular cartilage . Following intravenous administration, gadopentetic acid is rapidly distributed into the extracellular space and is exclusively eliminated via the kidneys without metabolism, with an elimination half-life of approximately 1.6 hours . A key research consideration is gadolinium retention; the linear chelate structure of gadopentetic acid is less stable than macrocyclic agents, which has been associated with the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment and gadolinium deposition in tissues, including the brain . Recent studies also investigate its potential long-term biological effects, such as the upregulation of TRPC5 channels in breast cancer cell models, which may be linked to increased chemoresistance . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20GdN3O10 B109446 Acide gadopentetique [French] CAS No. 80529-93-7

Properties

Key on ui mechanism of action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase.

CAS No.

80529-93-7

Molecular Formula

C14H20GdN3O10

Molecular Weight

547.57 g/mol

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron

InChI

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3

InChI Key

IZOOGPBRAOKZFK-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Related CAS

86050-77-3 (dimeglumine salt)
22541-19-1 (Parent)
67-43-6 (Parent)

Synonyms

Diethylenetriaminepenta-acetic Acid, Gadolinium
Dimeglumine, Gadolinium DTPA
Dimeglumine, Gadopentetate
DTPA, Gadolinium
Gadolinium Diethylenetriaminepenta acetic Acid
Gadolinium Diethylenetriaminepenta-acetic Acid
Gadolinium DTPA
Gadolinium DTPA Dimeglumine
Gadolinium DTPA Dimeglumine Salt
Gadolinium DTPA Disodium Salt
Gadopentetate Dimeglumine
Gadopentetic Acid
Gd DTPA
Gd-DTPA
Magnevist
Magnevist Enteral
Magnograf
Magnograf Enteral

Origin of Product

United States

Coordination Chemistry and Chelate Stability of Gadopentetic Acid Complexes

Ligand Architecture and Gadolinium(III) Coordination Environment

Diethylenetriaminepentaacetic Acid (DTPA) as the Chelating Ligand

Diethylenetriaminepentaacetic acid (DTPA) is an aminopolycarboxylic acid that serves as the chelating agent in gadopentetic acid. biomers.netwikipedia.org It features a diethylenetriamine (B155796) backbone to which five carboxymethyl groups are attached. biomers.net This structure provides multiple binding sites for a metal ion. The DTPA⁵⁻ anion, with its three nitrogen atoms and five carboxylate groups, can act as an octadentate ligand, meaning it can form up to eight bonds with a central metal ion. biomers.net This multidentate nature allows DTPA to wrap around the gadolinium ion, forming a highly stable complex. biomers.net

Coordination Number and Labile Water Molecule Interactions

In the gadopentetic acid complex, the gadolinium(III) ion is nine-coordinate. wikipedia.orgwikidoc.org It is bound to the three nitrogen atoms and five oxygen atoms from the carboxylate groups of the DTPA ligand. wikipedia.orgwikidoc.org The ninth coordination site is occupied by a water molecule. wikipedia.orgwikidoc.orgwikiwand.com This inner-sphere water molecule is labile, meaning it can rapidly exchange with the surrounding bulk water molecules. wikipedia.orgwikiwand.com This rapid exchange is a key feature for its function as an MRI contrast agent.

Thermodynamic and Kinetic Stability Studies of Gadopentetic Acid Chelates

The stability of the gadopentetic acid chelate is a critical factor and can be considered from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the equilibrium position of the complex formation, while kinetic stability relates to the speed at which the complex dissociates.

Factors Influencing Chelate Integrity (e.g., Metal Ion Competition)

Several factors can influence the integrity of the gadopentetic acid chelate. The presence of endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), can lead to transmetallation, a process where the gadolinium ion is displaced from the DTPA ligand. nih.govresearchgate.net This is a significant consideration as these endogenous ions are present in biological systems. researchgate.net The pH of the environment also plays a crucial role; acidic conditions can promote the dissociation of the gadolinium ion from the chelate. nih.gov

Comparative Stability with Other Linear and Macrocyclic Gadolinium Chelates

Gadolinium-based contrast agents are broadly classified into linear and macrocyclic agents based on the structure of the chelating ligand. mriquestions.comnih.gov Gadopentetic acid is a linear, ionic chelate. mriquestions.com Generally, macrocyclic chelates, which encapsulate the gadolinium ion within a pre-organized ring structure, exhibit higher kinetic stability and are less prone to dissociation compared to linear chelates like gadopentetic acid. mriquestions.comresearchgate.netresearchgate.net Ionic linear agents, such as gadopentetic acid, are considered more stable than non-ionic linear agents due to the stronger electrostatic interactions between the gadolinium ion and the charged carboxylate groups. mriquestions.commdpi.com However, even within the linear class, differences in stability exist. For instance, gadopentetic acid has shown greater in vivo stability compared to some non-ionic linear agents. amegroups.org

Table 1: Comparative Stability of Gadolinium Chelates

Chelate Type Example Relative Stability
Ionic Macrocyclic Gadoterate (Gd-DOTA) Highest
Non-ionic Macrocyclic Gadoteridol (Gd-HP-DO3A) High
Ionic Linear Gadopentetic acid (Gd-DTPA) Moderate
Non-ionic Linear Gadodiamide (B1674392) (Gd-DTPA-BMA) Lower

This table provides a simplified, relative comparison of stability based on general classifications. Actual stability can be influenced by various factors.

Transmetallation Mechanisms and Metal Ion Speciation in Model Systems

Transmetallation is a key mechanism affecting the in vivo stability of gadopentetic acid. nih.gov Studies have shown that endogenous ions, particularly zinc, can displace gadolinium from the DTPA complex. researchgate.netmriquestions.com This process is influenced by the relative binding affinities of the metal ions for the DTPA ligand and their concentrations in the biological environment.

Computer modeling of metal ion speciation in blood plasma has been used to predict the behavior of gadopentetic acid. researchgate.netnih.govsnmjournals.org These models suggest that even a small degree of dissociation of gadopentetic acid can lead to the formation of mixed-metal complexes with endogenous ions and alter the speciation of those ions in the plasma. nih.govsnmjournals.org For example, the dissociation of gadopentetic acid can lead to the formation of iron-DTPA chelates. nih.govresearchgate.net Mass spectrometry studies have confirmed the formation of Fe-ligand complexes with linear gadolinium-based contrast agents in the presence of iron, a phenomenon not observed with more stable macrocyclic agents. nih.govresearchgate.net The competition with endogenous ions like zinc is a critical factor, as zinc has a binding affinity for DTPA that is only a few orders of magnitude lower than that of gadolinium. researchgate.net

Synthesis and Derivatization Strategies for Gadopentetic Acid

Conventional Synthetic Pathways for Gadopentetic Acid

The conventional synthesis of gadopentetic acid, chemically known as [Gd(DTPA)(H₂O)]²⁻, is a multi-step process that begins with the production of the chelating ligand, diethylenetriaminepentaacetic acid (DTPA). Industrial preparation of DTPA typically follows one of two primary routes.

The first, known as the chloroacetic acid method, involves the reaction of diethylenetriamine (B155796) with chloroacetic acid in an aqueous solution. google.com The process is carefully controlled by the gradual addition of sodium hydroxide (B78521) to manage the reaction temperature, which is initially kept low before being raised to complete the reaction. google.com The final product, typically as a sodium salt, is then isolated. google.com

An alternative route is the nitrile method, which proceeds through a diethylenetriamine penta-acetonitrile (DTPN) intermediate. google.com This method involves the reaction of diethylenetriamine with a hydroxyl acetonitrile (B52724) solution. The resulting DTPN is then hydrolyzed under acidic or alkaline conditions to yield DTPA, which can be obtained as a high-purity solid after post-treatment. google.com

Once the DTPA ligand is synthesized, the final step is the complexation with gadolinium. The standard industrial procedure involves reacting DTPA (referred to as Pentetic Acid) with a gadolinium source, most commonly gadolinium(III) oxide (Gd₂O₃) or gadolinium sesquioxide. google.com In a typical process, gadolinium sesquioxide and DTPA are dissolved in purified water. google.com The mixture is then heated, often to temperatures between 90 and 100°C, and stirred for several hours until the reaction is complete, indicated by the clarification of the solution. google.com This reaction yields an aqueous solution of gadopentetic acid. google.com The octadentate DTPA ligand forms a highly stable complex with the gadolinium(III) ion, which has a preferred coordination number of nine. d-nb.infonih.gov This leaves one coordination site available for a water molecule, which is crucial for the compound's function as a contrast agent. d-nb.info

Advanced Synthesis Methodologies

In an effort to improve the efficiency, yield, and environmental footprint of gadopentetic acid synthesis, researchers have explored advanced methodologies that offer advantages over conventional thermal heating techniques. These modern approaches often lead to significantly reduced reaction times and milder reaction conditions.

Sonochemical Approaches in Gadopentetic Acid Synthesis

A notable advanced technique is the use of sonochemistry, which employs high-intensity ultrasound to drive chemical reactions. rsc.org This method provides a facile and green alternative to classical synthesis. rsc.org The underlying mechanism of sonochemistry is acoustic cavitation—the formation, growth, and rapid collapse of microscopic bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and dramatically accelerates the reaction rate. rsc.org

In the sonochemical synthesis of gadopentetic acid, an aqueous mixture of diethylenetriaminepentaacetic acid (DTPA) and a base, such as N-methylglucamine, is first sonicated using an ultrasonic probe. rsc.org Subsequently, an aqueous suspension of gadolinium(III) oxide is added, and the resulting mixture is subjected to further sonication. rsc.org This process is remarkably efficient, yielding the final product in significantly less time than conventional methods. rsc.org

The table below summarizes a comparative study, highlighting the efficiency of the sonochemical method over the conventional thermal approach for the synthesis of gadopentetic acid (Gd-DTPA).

Method Reagents Reaction Time Yield Reference
Conventional DTPA, Gd₂(CO₃)₃ 24 hours 78% rsc.org
Sonochemical DTPA, N-methylglucamine, Gd₂O₃ 10 minutes 88% rsc.org

Ligand Modification and Derivatization Studies

The structure of gadopentetic acid, based on the linear ligand DTPA, has been the subject of extensive modification and derivatization studies. mdpi.com The primary goals of these studies are to enhance the stability of the gadolinium complex and to increase its efficacy as a contrast agent, a property measured by its relaxivity. d-nb.infoacademie-sciences.frrsc.org

Design Principles for Enhanced Stability and Relaxivity

The effectiveness, or relaxivity, of a gadolinium-based contrast agent is influenced by several key molecular parameters. These include the number of water molecules directly coordinated to the gadolinium ion (the hydration number, q), the exchange rate of these water molecules with the surrounding bulk water (kex), and the rotational correlation time (τR), which describes how quickly the complex tumbles in solution. academie-sciences.fr

Synthesis of Novel Gadopentetic Acid Derivatives (e.g., Gd[DTPA-cs124], Cyclodextrin (B1172386) Conjugates)

Building on these design principles, researchers have synthesized a variety of novel derivatives of gadopentetic acid with improved properties.

Gd[DTPA-cs124]: One such derivative is Gd[DTPA-cs124], which was synthesized by conjugating the fluorophore carbostyril-124 (cs124) to the DTPA ligand prior to chelation with gadolinium. nih.govresearchgate.net This modification serves to increase the molecular weight, thereby slowing the rotational motion and increasing relaxivity. nih.gov Research indicates that this derivative exhibits both increased stability and higher relaxivity compared to the parent gadopentetic acid. nih.govacs.org

Compound Molar Relaxivity (r₁) (mM⁻¹s⁻¹) Reference
Gadopentetic acid (Gd[DTPA]) 3.8 nih.gov
Gd[DTPA-cs124] 6.4 nih.gov

Cyclodextrin Conjugates: Another successful strategy involves conjugating gadopentetic acid to cyclodextrins. rsmu.press Cyclodextrins are large oligosaccharide molecules that, when attached to the gadolinium chelate, significantly increase its size and slow its tumbling rate. rsmu.pressresearchgate.net The synthesis of these conjugates has been achieved by forming an ester bond between a carboxylic acid group on the DTPA ligand and a hydroxyl group on the surface of a β-cyclodextrin molecule. rsmu.presscyberleninka.ru Studies have demonstrated that the resulting gadolinium-modified cyclodextrins have significantly increased relaxivity. rsmu.press Beyond direct conjugation, non-covalent, supramolecular assemblies between adamantane-modified gadolinium chelates and cyclodextrin hosts have also been developed to create high-relaxivity agents. researchgate.net

Relaxivity Theory and Mechanisms of Contrast Enhancement by Gadopentetic Acid

Paramagnetic Properties and Electron Spin States of Gadolinium(III)

The potent contrast-enhancing properties of gadopentetic acid are derived from the central Gadolinium(III) ion (Gd³⁺). spandidos-publications.com Gadolinium, a lanthanide series element, possesses a unique electronic structure that makes it highly paramagnetic. mriquestions.com The Gd³⁺ ion has an electron configuration of [Xe]4f⁷, meaning it has seven unpaired electrons in its 4f subshell. mriquestions.comspandidos-publications.commriquestions.com This is the highest number of unpaired electrons for any stable ion, resulting in a strong magnetic moment. spandidos-publications.com

These unpaired electrons give the Gd³⁺ ion a high electron spin quantum number (S = 7/2), leading to an ⁸S electronic ground state. wikipedia.org A crucial aspect of Gd³⁺ is that the 4f electrons are well-shielded by the outer filled 5s and 5p electron shells. This shielding minimizes interactions between the electron spins and the molecular framework of the ligand, ensuring that the ion's powerful paramagnetism is largely retained even when it is chelated within the diethylenetriaminepentaacetic acid (DTPA) ligand to form gadopentetic acid. mriquestions.commriquestions.com When placed in an external magnetic field, such as in an MRI scanner, the magnetic moments of these unpaired electrons align with the field, inducing a significant local magnetic field that dramatically influences nearby water protons. stanfordmaterials.comnih.gov

Molecular Dynamics and Water Exchange Kinetics

The structure and dynamics of the gadopentetic acid complex are critical to its function. The Gd³⁺ ion is chelated by the octadentate ligand DTPA, which uses three nitrogen atoms and five oxygen atoms from its carboxylate groups to bind the metal. mriquestions.comwikipedia.org The ninth coordination site is occupied by a single, labile water molecule (hydration number, q = 1). wikipedia.org

The effectiveness of the inner-sphere relaxation mechanism is critically dependent on the exchange rate of this coordinated water molecule with the bulk water solvent. This is described by two key parameters:

Water Residence Lifetime (τ_M): The average time the water molecule spends bound to the Gd³⁺ ion. d-nb.infocar.ca

Water Exchange Rate (k_ex): The rate at which the bound water molecule is exchanged, where k_ex = 1/τ_M.

For gadopentetic acid ([Gd(DTPA)(H₂O)]²⁻), the water exchange is relatively slow, with a residence lifetime (τ_M) at 298 K (25 °C) reported as 4.1 x 10⁶ s⁻¹ (or a τ_M of 244 ns). researchgate.net The relationship between relaxivity and these dynamic parameters is described by the Solomon-Bloembergen-Morgan (SBM) theory. osti.govmriquestions.com According to this theory, for the inner-sphere contribution to T1 relaxivity (r1), the exchange rate must be fast enough to allow a large number of protons to interact with the paramagnetic center and return to the bulk water pool, but not so fast that the interaction time is insufficient for effective relaxation.

Strategies for Relaxivity Enhancement

Increasing the relaxivity (r1) of a contrast agent is a primary goal in agent design, as higher relaxivity could allow for better image contrast. d-nb.info The SBM theory provides a framework for optimizing the molecular parameters that govern relaxivity: the hydration number (q), the rotational correlation time (τ_R), and the water residence lifetime (τ_M). researchgate.netosti.gov

Influence of Molecular Size and Rotational Correlation Time

The rotational correlation time (τ_R) is the average time it takes for a molecule to rotate by one radian. mriquestions.com It is a measure of the molecular tumbling rate; smaller molecules like gadopentetic acid tumble rapidly in solution and thus have a short τ_R. nih.govmriquestions.com

According to the SBM theory, T1 relaxivity is most efficient when the tumbling rate of the molecule matches the Larmor frequency of the protons being imaged. nih.gov For small molecules like gadopentetic acid, the rotational motion is much faster than the Larmor frequencies used in clinical MRI scanners. nih.gov This rapid tumbling averages out the magnetic interactions too quickly, limiting the relaxivity.

A key strategy to enhance relaxivity is to slow down this tumbling motion by increasing the molecule's effective size. researchgate.netnih.gov This increases the rotational correlation time (τ_R), bringing it closer to the optimal range for relaxation enhancement. This can be achieved by:

Covalently attaching the gadolinium complex to a macromolecule. nih.gov

Designing the complex to bind non-covalently to endogenous proteins like human serum albumin (HSA). acs.org

As shown in the table below, increasing the molecular size and thereby the rotational correlation time can lead to a significant increase in relaxivity.

CompoundMolecular Weight (Da)TypeRotational Correlation Time (τ_R)r1 Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 37°C
Gadopentetic acid ~547 (complex only)Small Molecule~80 ps~4.1
MS-325 (gadofosveset) ~976Albumin-binding~13 ns (when bound to HSA)~34 (when bound to HSA)

Table 1: Comparison of a small molecule contrast agent with a macromolecular (protein-bound) agent, illustrating the effect of increased rotational correlation time (τ_R) on r1 relaxivity. Data compiled from multiple sources for illustrative purposes. nih.govacs.org

Optimizing Water Exchange Rates

While slowing molecular rotation is effective, its benefit is ultimately limited by the water exchange rate (k_ex). osti.gov For a slowly tumbling macromolecular agent, the water residence lifetime (τ_M) must be short enough (i.e., k_ex must be fast enough) to ensure that the relaxed, inner-sphere water molecule can be rapidly replaced by a new one from the bulk solvent. researchgate.netacs.org If water exchange is too slow, it becomes the rate-limiting step for relaxivity, a phenomenon known as "exchange-limited" relaxivity. osti.gov

The water exchange rate for gadopentetic acid (k_ex ≈ 4.1 x 10⁶ s⁻¹) is considered sub-optimal and too slow to achieve the highest potential relaxivities, especially for macromolecular systems. researchgate.netosti.gov Therefore, a major strategy in modern contrast agent design is to optimize τ_M to be in the ideal range of approximately 10-50 ns for high-relaxivity agents. acs.orgfrontiersin.org This is achieved by modifying the chemical structure of the ligand to influence the water binding site. Strategies include:

Inducing steric compression: Introducing bulky chemical groups near the coordinated water molecule can sterically hinder it, promoting faster dissociation. nih.gov

Modifying ligand donor groups: Changing the electronic properties of the atoms that coordinate the Gd³⁺ ion can alter the strength of the Gd-water bond. For example, replacing acetate (B1210297) arms with groups like phosphonates has been shown to accelerate water exchange. nih.govrsc.org

The table below presents data for several gadolinium complexes, demonstrating how modifications to the ligand structure can significantly alter the water exchange rate and, consequently, the relaxivity.

ComplexKey Ligand FeatureWater Residence Lifetime (τ_M) at 298K (ns)r1 Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 298K
[Gd(DOTA)(H₂O)]⁻ Macrocyclic (amide-like coordination)~208~4.8
[Gd(DTPA)(H₂O)]²⁻ Linear (amine/carboxylate)~244~4.1
[Gd(HP-DO3A)(H₂O)] DOTA-derivative with pendant arm~11~9.5 (per Gd) in binuclear complex
[Gd(TREN-bis-HOPO-TAM)] HOPO ligand~15~8.8

Table 2: Comparison of water residence lifetimes (τ_M) and relaxivities for different Gd(III) complexes, illustrating the effect of ligand structure on water exchange kinetics. Data compiled from multiple sources. researchgate.netosti.govacs.orgfrontiersin.org

By fine-tuning these parameters—molecular size, rotational dynamics, and water exchange kinetics—researchers aim to develop more efficient contrast agents that can provide superior diagnostic information. researchgate.net

Advanced Material Design and Nanoconjugation of Gadopentetic Acid

Polymeric and Macromolecular Conjugates of Gadopentetic Acid

The conjugation of gadopentetic acid to polymers and macromolecules represents a significant strategy to improve its utility. By linking it to larger structures, researchers can modify its pharmacokinetic profile, enhance its relaxivity, and incorporate additional functionalities, such as stimuli-responsiveness or targeting capabilities.

Incorporation into Shape Memory Polymers for Imaging Visibility

Gadopentetic acid (GPA) has been chemically incorporated into the backbone of shape memory polymers (SMPs) to create materials that are visible under both Magnetic Resonance Imaging (MRI) and X-ray fluoroscopy. Current time information in CA.researchgate.net This dual-modality contrast is achieved by synthesizing polyurethane-based SMP foams where GPA, which contains the MRI-visible gadolinium, is used as a monomer. Current time information in CA.nih.gov The carboxylic acid groups on the GPA molecule allow it to be integrated directly into the polymer chain during synthesis. Current time information in CA.

The primary goal of this research is to develop thermoresponsive tissue scaffolds and other medical devices that can be accurately monitored using clinical imaging techniques. Current time information in CA.nih.gov Physical and thermomechanical characterization of these modified SMPs has shown that the concentration of incorporated GPA can influence the material's shape memory behavior. Current time information in CA.acs.org Studies have demonstrated that multiple compositions of these GPA-containing SMPs produce a significant brightening effect in T1-weighted MR images, confirming their enhanced visibility. Current time information in CA.nih.gov This innovative material platform holds potential for a variety of medical devices where in-situ visualization is critical. Current time information in CA.nih.gov

Research Findings on Gadopentetic Acid in Shape Memory Polymers

ParameterDescriptionKey FindingSource
Method of Incorporation Chemical incorporation of Gadopentetic acid (GPA) as a monomer during the synthesis of polyurethane-based SMP foams.The carboxylic acid groups on GPA enable its covalent integration into the polymer backbone. Current time information in CA.
Imaging Modality Designed for dual visibility under both X-ray and Magnetic Resonance Imaging (MRI).Compositions showed significant brightening effects in T1-weighted MR imaging. Current time information in CA.nih.gov
Effect on Properties The concentration of GPA affects the physical and thermomechanical characteristics of the SMP.Increased GPA content influences the shape memory behavior of the polymer. acs.org
Application Development of thermoresponsive tissue scaffolds and medical devices with enhanced clinical imaging capabilities.The material platform is promising for medical devices requiring dynamic anatomical information during and after deployment. Current time information in CA.researchgate.net

Conjugation with Polyethyleneimine (PEI)

Polyethyleneimine (PEI) has been utilized as a polymeric backbone for the development of high-performance T1 MRI contrast agents by conjugating it with the components of gadopentetic acid. The process typically involves covalently grafting the gadolinium chelator, diethylenetriaminepentaacetic acid (DTPA), onto the PEI structure. nih.gov Following the conjugation of DTPA, gadolinium (Gd(III)) ions are chelated by the attached DTPA moieties. nih.gov To improve biocompatibility and prolong circulation time, the remaining primary and secondary amines on the PEI backbone are often acetylated. nih.gov

This macromolecular approach creates a multifunctional contrast agent with a significantly longer blood circulation time compared to small-molecule agents. nih.gov The resulting complex, for example, PEI.NHAc-DTPA(Gd(III))-mPEG, has been shown to be an effective T1 contrast agent for blood pool and major organ imaging. nih.gov Furthermore, these PEI-based gadolinium conjugates can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, enabling strong T1 contrast enhancement for tumor imaging. nih.gov Research has demonstrated that modifying PEI with DTPA can be a successful strategy for creating safe and effective nanocarriers for imaging and therapy. nih.gov

Nanoparticle-Based Formulations for Gadopentetic Acid

Encapsulating or conjugating gadopentetic acid within nanoparticle systems is a rapidly advancing field aimed at creating highly effective and targeted contrast agents. These formulations can concentrate the gadolinium payload at a specific site, leading to enhanced imaging signals and potentially new diagnostic capabilities.

Mesoporous Silica (B1680970) Nanoparticle (MSN) Encapsulation/Doping

Mesoporous silica nanoparticles (MSNs) have been identified as effective carriers for gadopentetic acid due to their large surface area and porous structure, which allows for a high payload of the contrast agent. researchgate.net A reverse microemulsion method has been successfully employed to dope (B7801613) gadopentetic acid into the mesopores of MSNs, creating novel Gd-MSNs with a high gadolinium content. researchgate.net In this synthesis, gadopentetic acid itself is a component of the reverse microemulsion reaction system, which facilitates its efficient incorporation into the silica nanopores. researchgate.net

Characterization using transmission electron microscopy (TEM) has shown a clear pore structure with a large number of doped gadopentetic acid molecules within the Gd-MSNs. researchgate.net The gadolinium content within the MSNs can be controlled by adjusting the amount of gadopentetic acid solution used during the reaction. researchgate.net These Gd-MSNs have demonstrated good stability and exhibit strong MR enhancing effects both in vitro and in vivo. researchgate.net Compared to commercial gadolinium agents, MSN-based formulations can exhibit significantly higher T1 relaxivity, partly due to the geometric confinement effect of the silica nanoparticles. rsc.orgmdpi.com

Poly(lactic-co-glycolic acid) (PLGA) and Polylactide-Poly(ethylene glycol) (PLA-PEG) Encapsulation

The biodegradable and biocompatible polymers PLGA and PLA-PEG have been used to encapsulate gadopentetic acid (referred to as Gd-DTPA in research literature) to create nanoparticle-based MRI contrast agents. Current time information in CA. A water-in-oil-in-oil (W/O/O) double emulsion solvent evaporation technique is particularly suitable for encapsulating the hydrophilic Gd-DTPA within these hydrophobic polymers. Current time information in CA. This method allows for the creation of stable, spherical micro- and nanoparticles with high loading capacities. Current time information in CA.

Research has shown that this encapsulation technique can achieve high efficiency and loading. For instance, PLGA particles have demonstrated encapsulation efficiencies between 20-70% with gadopentetic acid loadings of up to 50% by weight. Current time information in CA. PLA-PEG nanoparticles have shown encapsulation efficiencies as high as 70% with loadings up to 15 wt%. Current time information in CA. In another approach, the DTPA chelator is first conjugated to the PLA-PEG copolymer, which is then formulated into nanoparticles; gadolinium is subsequently chelated onto the surface. nih.govacs.org These nanoparticle systems show significant enhancement in liver-targeting ability and imaging signal intensity compared to conventional contrast agents. nih.govacs.org

Characteristics of Gadopentetic Acid-Loaded PLGA and PLA-PEG Nanoparticles

Polymer SystemParticle Size (Average)Encapsulation EfficiencyGd-DTPA Loading (wt %)Formulation MethodSource
PLGA 920 nm - 1.83 µm20-70%Up to 50%W/O/O Double Emulsion Current time information in CA.
PLA-PEG ~952 nmUp to 70%Up to 15%W/O/O Double Emulsion Current time information in CA.
Gd-conjugated PLA-PEG ~266 nmN/A (Surface Conjugation)N/ASolvent Diffusion & Chelation nih.govacs.org

Chitosan-Gadopentetic Acid Complex Nanoparticles and Microparticles

Chitosan (B1678972), a biodegradable polymer, has been used to prepare nanoparticles and microparticles loaded with gadopentetic acid (Gd-DTPA), primarily for applications in gadolinium neutron-capture therapy (Gd-NCT). nih.govnih.gov A novel emulsion-droplet coalescence technique has been developed for this purpose. nih.govnih.gov This method involves mixing a water-in-oil emulsion containing chitosan and Gd-DTPA with another emulsion containing a solidifying agent like NaOH. The collision and coalescence of the droplets lead to the formation of solid chitosan particles entrapping the Gd-DTPA. nih.gov

The properties of these chitosan-based particles are influenced by factors such as the deacetylation degree of the chitosan and the concentration of gadopentetic acid in the initial solution. nih.gov For instance, nanoparticles prepared with 100% deacetylated chitosan and a 15% Gd-DTPA solution resulted in particles around 452 nm in diameter with a high Gd-DTPA content of 45%. researchgate.net A key finding is that the incorporated Gd-DTPA is released very slowly in isotonic buffer solutions, indicating a stable ion-complex formation between the positively charged chitosan and the anionic gadopentetic acid. nih.gov However, in plasma, a much faster release is observed. researchgate.net When injected intratumorally, these nanoparticles show excellent retention of the gadolinium agent within the tumor tissue over 24 hours, a significant improvement compared to the injection of a simple gadopentetate solution. researchgate.net

Lipid Nanoparticles and Supramolecular Assemblies

To enhance the relaxivity and stability of gadolinium-based contrast agents, researchers have focused on increasing their molecular weight and optimizing their molecular reorientation times. One effective strategy is the incorporation of gadolinium chelates into self-assembling lipid-based nanostructures. These nanoassemblies create larger, supramolecular structures that improve contrast properties and can limit the potential for gadolinium ion leakage.

A notable approach involves embedding a lipophilic derivative of DTPA, such as DTPA-bis(stearylamide) complexed with gadolinium (DTPA-BSA-Gd), into a matrix of glyceryl monooleate (GMO), a biocompatible lipid. These components, stabilized by a surfactant like Pluronic F127, self-assemble in an aqueous environment to form stable lipid nanoparticles. The resulting nanoassemblies (GMO@DTPA-BSA-Gd) represent a high-molecular-weight system where the gadolinium-chelating lipids are integrated within the nanoparticle structure.

The internal structure of these nanoparticles is influenced by the concentration of the embedded Gd-chelating lipid. At low concentrations, the assembly can result in a cubic diamond phase co-existing with liposomes. As the concentration of DTPA-BSA-Gd increases, the structure may swell and transform toward a lamellar phase. These formulations have demonstrated high loading efficiency of the gadolinium complex, reaching up to approximately 85%. Characterization using techniques such as small-angle X-ray scattering (SAXS), cryogenic transmission electron microscopy (cryo-TEM), and dynamic light scattering (DLS) confirms the formation of colloidally stable nanoparticles.

ParameterDescriptionKey Findings
Core ComponentsPrimary materials used to form the nanoassembly.Glyceryl monooleate (GMO) matrix, DTPA-bis(stearylamide)-Gd (Gd-chelating lipid), Pluronic F127 (surfactant).
Assembly PrincipleThe mechanism by which the nanoparticles are formed.Supramolecular self-assembly of amphiphilic lipid and Gd-chelating lipid molecules.
Structural PhasesInternal organization of the nanoparticle, dependent on component ratios.Low Gd-lipid content: Cubic diamond phase. High Gd-lipid content: Lamellar phase.
Characterization MethodsTechniques used to analyze the nanoparticles.SAXS, cryo-TEM, DLS.
Loading EfficiencyThe percentage of the Gd-chelating lipid successfully incorporated.High, reaching up to ~85%.

Bioconjugation Strategies for Enhanced Molecular Interactions

Bioconjugation links the gadopentetic acid chelate (Gd-DTPA) to biologically active molecules, such as antibodies or peptides. This creates a targeted contrast agent that can accumulate specifically at sites of disease, thereby enhancing the signal in magnetic resonance imaging (MRI) for more precise diagnosis.

Targeting specific cellular receptors or antigens expressed in pathological tissues is a primary goal of molecular imaging. By conjugating Gd-DTPA to monoclonal antibodies, the resulting agent can be directed to tumor cells or their associated vasculature.

Anti-VEGF Receptor Conjugation: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by the vascular endothelial growth factor (VEGF) pathway. The VEGF receptor 2 (VEGFR2) is highly expressed on endothelial cells in tumor neovasculature. To visualize this process, a targeted MRI contrast agent was developed by conjugating Gd-DTPA to an anti-VEGFR2 antibody. nih.govnih.gov In preclinical studies using a mouse tumor model, this Gd-DTPA-anti-VEGFR2 antibody conjugate demonstrated specific binding to VEGFR2-expressing endothelial cells. nih.govnih.gov In vivo MRI experiments showed a significant, approximately three-fold greater signal enhancement in tumor tissues compared to a non-targeted control antibody conjugate (Gd-DTPA-rat IgG). nih.gov The enhancement persisted for up to 48 hours, allowing for a clear visualization of tumor angiogenesis. nih.gov

Prostate-Specific Membrane Antigen (PSMA) Conjugation: Prostate-specific membrane antigen (PSMA) is a well-established biomarker that is highly expressed on the surface of prostate cancer cells. nih.gov This makes it an excellent target for molecular imaging. Researchers have engineered protein-based MRI contrast agents designed to target PSMA. One such agent, named ProCA32.PSMA, is a protein scaffold engineered for high Gd³⁺ binding affinity and selectivity, which is fused to a targeting moiety that binds to PSMA. nih.gov This engineered protein approach creates a highly specific contrast agent with significantly improved relaxivity for enhanced sensitivity. nih.gov Preclinical studies have shown that this type of PSMA-targeted agent can be used for the molecular imaging of PSMA expression in tumors with both T1- and T2-weighted MRI, offering a noninvasive method to evaluate PSMA levels. nih.gov

TargetConjugate ExampleBiological RationaleKey Research Finding
VEGFR2Gd-DTPA-anti-VEGFR2 AntibodyTargets angiogenesis by binding to receptors on tumor endothelial cells. nih.govnih.govAchieved a 3-fold signal enhancement in a mouse tumor model compared to a non-targeted control. nih.gov
PSMAProCA32.PSMA (Engineered Protein)Targets a specific cell surface marker highly expressed in prostate cancer. nih.govEnabled targeted molecular imaging of PSMA expression in tumors using MRI. nih.gov

Integrins are a family of transmembrane receptors that play a key role in cell adhesion, signaling, and angiogenesis. The αvβ3 integrin subtype is particularly overexpressed on activated endothelial cells during tumor angiogenesis and on some tumor cells, making it an attractive target for cancer imaging. tums.ac.ir Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity and specificity to the αvβ3 integrin. spandidos-publications.com

Conjugating Gd-DTPA or similar chelates to RGD-containing peptides creates targeted contrast agents for imaging angiogenesis. tums.ac.irnih.gov Various strategies have been explored:

Direct Conjugation: A low-molecular-weight, non-peptide RGD mimetic was conjugated to Gd-DTPA to form Gd-DTPA-g-mimRGD. nih.gov This agent provided strong MRI contrast enhancement in the aortic wall of atherosclerotic mice, where αvβ3 integrin is also expressed. nih.gov

Dimeric RGD Peptides: To increase binding affinity, dimeric RGD peptides have been used. The conjugate Gd(ΙΙΙ)-DOTA-E(cRGDfK)₂, which uses the DOTA chelator, demonstrated high binding specificity to lung tumors overexpressing αvβ3 integrin, leading to improved tumor contrast enhancement. tums.ac.irtums.ac.ir

Multimodal Nanoparticles: In a more complex system, an amphiphilic chelate, Gd-DTPA-distearyl amine (Gd-DTPA-DSA), was incorporated into reconstituted high-density lipoprotein (rHDL) nanoparticles. These nanoparticles were then functionalized with RGD peptides on their surface. nih.gov This multimodal probe successfully targeted angiogenic endothelial cells and demonstrated the ability to reroute the nanoparticles to tumor blood vessels. nih.gov

These RGD-conjugated agents enable the noninvasive visualization of αvβ3 integrin expression, which can be valuable for the early detection of tumors and for monitoring the response to anti-angiogenic therapies. tums.ac.irspandidos-publications.com

Conjugate TypeExample NameTargeted ProcessKey Feature
RGD MimeticGd-DTPA-g-mimRGDαvβ3 integrin expression in atherosclerosis. nih.govUses a small, non-peptide mimetic for targeting. nih.gov
Dimeric RGD PeptideGd(ΙΙΙ)-DOTA-E(cRGDfK)₂αvβ3 integrin expression in lung carcinoma. tums.ac.irtums.ac.irEmploys a dimeric peptide for higher binding affinity. tums.ac.ir
RGD-Functionalized NanoparticlerHDL-RGD with Gd-DTPA-DSATumor angiogenesis. nih.govCombines a nanoparticle carrier with peptide targeting for multimodal imaging. nih.gov

Molecular Interactions and Cellular Mechanisms of Gadopentetic Acid

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Contrary to common assumptions, gadopentetic acid exhibits weak interactions with certain proteins. nih.gov Studies using static light scattering have demonstrated that the presence of gadopentetic acid alters the intermolecular interaction coefficient of major blood proteins like albumin and γ-globulin in aqueous solutions. cuni.cz This suggests an interaction that may lead to conformational changes in the protein structure. cuni.cz Further research using nuclear magnetic relaxation dispersion has shown that gadopentetic acid can interact with proteins such as human serum albumin and lysozyme, with the interaction being dependent on the specific protein. nih.gov

Gadopentetic acid also demonstrates inhibitory effects on certain enzymes. It has been shown to inhibit the activity of human erythrocyte glutathione (B108866) reductase (GR) in vitro. researchgate.net Additionally, it acts as a noncompetitive inhibitor of human serum paraoxonase 1 (PON1), an enzyme with a role in various physiological and pathological processes. researchgate.net

Table 1: Documented Interactions of Gadopentetic Acid with Biological Macromolecules

MacromoleculeType of InteractionObserved EffectReference
AlbuminBinding/Intermolecular InteractionAlters the coefficient of intermolecular interaction, suggesting conformational changes. cuni.cz
γ-GlobulinBinding/Intermolecular InteractionAlters the coefficient of intermolecular interaction. cuni.cz
LysozymeBinding InteractionDemonstrates the strongest binding interaction compared to other tested proteins. nih.gov
Human Serum Albumin (HSA)Binding InteractionWeak binding observed. nih.gov
Glutathione Reductase (GR)Enzyme InhibitionInhibits enzyme activity in vitro. researchgate.net
Paraoxonase 1 (PON1)Noncompetitive Enzyme InhibitionInhibits enzyme activity with a determined Ki constant of 104.97 ± 0.96 mM. researchgate.net

Cellular Uptake Mechanisms of Gadopentetic Acid and its Nanoconjugates

The cellular uptake of free gadopentetic acid is generally low. researchgate.net However, when incorporated into nanocarrier systems, its cellular accumulation can be significantly enhanced. researchgate.netiaea.org Studies have shown that encapsulating gadopentetic acid into nanoparticles, such as those made from chitosan (B1678972) or biodegradable polymers like PLGA, dramatically increases its uptake into various cancer cell lines, including glioma, melanoma, and squamous cell carcinoma. researchgate.netd-nb.infopnas.org The uptake of these nanoconjugates is often mediated by endocytosis. researchgate.net

For instance, chitosan nanoparticles loaded with gadopentetic acid showed 100 to 300 times higher accumulation in L929 and SCC-VII cells, respectively, compared to the free form of the agent. researchgate.netiaea.org This enhanced uptake is attributed to the high affinity of the nanoparticles for the cells. researchgate.net Similarly, nanoconjugates designed for targeted delivery, such as those functionalized with antibodies against prostate-specific membrane antigen (PSMA), can selectively increase internalization in specific cancer cells. nih.govcsic.es The development of nanoconjugates that can be encapsulated into human serum albumin (HSA) matrices also presents a viable strategy for cellular delivery. science.gov

Cellular and Molecular Responses in in vitro Models (mechanistic studies only)

Gadopentetic acid has been found to directly modulate the activity of specific ion channels. Research has demonstrated that gadopentetic acid can potentiate the inward and outward currents through the Transient Receptor Potential Canonical 5 (TRPC5) channel. nih.govnih.gov This effect is likely mediated by the gadolinium ion (Gd³⁺), a known activator of TRPC5. nih.govresearcher.life Studies on HEK293 cells exogenously expressing TRPC5 showed that gadopentetic acid activated the channel, including a Gd³⁺-sensitive mutant (R593A), but had no effect on a Gd³⁺-insensitive mutant (TRPC5-E543Q). nih.govresearcher.life

Long-term treatment of human breast cancer cells (MCF-7 and SK-BR-3) with gadopentetic acid led to a significant increase in TRPC5 expression. nih.govresearcher.life This upregulation of TRPC5 was associated with decreased nuclear accumulation of the chemotherapy drug adriamycin, promoting cancer cell survival. nih.govresearcher.life

Table 2: Effects of Gadopentetic Acid on TRPC5 Channels in In Vitro Models

Cell ModelFindingMechanistic DetailReference
HEK293 cells expressing TRPC5Potentiated inward and outward currents through TRPC5 channels.Activated wild-type and Gd³⁺-sensitive TRPC5 mutants; no effect on Gd³⁺-insensitive mutant. nih.govresearcher.life
MCF-7 and SK-BR-3 breast cancer cellsSignificantly increased TRPC5 expression after long-term (28-day) treatment.Upregulation of TRPC5 expression led to decreased nuclear accumulation of adriamycin. nih.govresearcher.life

Gadopentetic acid can influence fundamental cellular pathways, including the dynamics of the actin cytoskeleton and inflammatory responses in macrophages. Exposure to gadopentetic acid has been shown to cause significant stiffening of various leukocyte subtypes (lymphocytes, monocytes, and neutrophils). researchgate.net This effect is thought to be related to interactions with actin, a key component of the cytoskeleton, as gadolinium ions can interfere with cation-binding sites on actin that are crucial for polymerization and filament stiffness. researchgate.net

In macrophage cell lines (RAW 264.7), gadopentetic acid, even at low concentrations, can trigger an inflammatory response. nih.govresearchgate.net Studies indicate that gadolinium-containing compounds can induce the secretion of the pro-inflammatory cytokine IL-1β through the activation of the inflammasome. nih.gov Furthermore, these compounds showed a higher potential to activate anti-inflammatory M2 macrophages. nih.gov This suggests that gadopentetic acid can modulate macrophage phenotypes and related inflammatory pathways. nih.govresearchgate.net

Analytical Techniques for Gadopentetic Acid and Its Chemical Species

Chromatographic Methods

Chromatographic techniques are essential for separating gadopentetic acid from other substances in a sample, which is a critical step before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of gadolinium-based contrast agents, including gadopentetic acid. researchgate.net This method is frequently coupled with other detection techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS), to achieve high sensitivity and specificity. researchgate.netresearchgate.net For instance, online experiments using HPLC coupled with ESI-MS have been employed to study the stability of gadopentetic acid and its transformation products. researchgate.net One study confirmed the decomposition of an unstable oxidation product of gadopentetic acid into a more stable N-dealkylation product through time-resolved HPLC-ESI-MS measurements. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, has proven to be a powerful method for the analysis of hydrophilic metal compounds like gadopentetic acid. researchgate.net HILIC-ICP-MS methods have been developed for the highly sensitive determination of gadolinium-based contrast agents in environmental water samples. researchgate.netresearchgate.net This approach allows for the separation and quantification of various agents, including the ionic and linear gadopentetic acid. researchgate.netresearchgate.net The use of a diol-based stationary phase in HILIC can achieve very low limits of detection for these compounds. researchgate.net

HPLC Method Coupled Detector Application Key Findings
HPLCESI-MSStability analysis of gadopentetic acidConfirmed the decomposition of an unstable oxidation product. researchgate.net
HILICICP-MSDetermination in environmental water samplesAchieved high sensitivity for various gadolinium-based contrast agents. researchgate.netresearchgate.net
HILICICP-MSSpeciation analysis in plant tissuesEnabled extraction and identification of different contrast agents from plant tissues. researchgate.net

Capillary Electrophoresis (CE) is another powerful separation technique utilized for the analysis of gadopentetic acid and its metabolites. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, offering high resolution and simple instrumentation. uts.edu.aubioanalysis-zone.com It has been successfully used to separate gadopentetic acid from its N-dealkylation product. researchgate.net The coupling of CE with detectors like ESI-MS and ICP-MS allows for the sensitive detection and quantification of these separated species. researchgate.net For instance, an EC/CE/ICP-MS setup was used to quantify the oxidation products of gadopentetic acid. researchgate.net

The versatility of CE allows for its application in various sample types, including biological fluids. researchgate.net The development of robust CE-ICP-MS interfaces has further enhanced its utility for analyzing gadolinium-based contrast agents in complex biological samples. uts.edu.au

CE Method Coupled Detector Application Key Findings
CEESI-MS, ICP-MSSeparation of gadopentetic acid and its N-dealkylation productSuccessful separation and subsequent detection were achieved. researchgate.net
EC/CE/ICP-MSICP-MSQuantification of oxidation productsDetermined the percentage of gadopentetic acid that was oxidized under specific conditions. researchgate.net

Spectroscopic and Spectrometric Techniques

These techniques are employed for the detection and quantification of gadopentetic acid, often following chromatographic separation. They provide high sensitivity and can offer information about the elemental composition and molecular structure.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used for the determination of gadolinium in various samples. researchgate.net It is frequently hyphenated with separation techniques like HPLC and CE to perform speciation analysis, which is the identification and quantification of different chemical forms of an element. researchgate.netresearchgate.netresearchgate.net HILIC-ICP-MS, for example, is a potent combination for the analysis of hydrophilic metal compounds like gadopentetic acid in environmental and biological samples. researchgate.netresearchgate.net This method has been used to determine gadolinium-based contrast agents in environmental water samples and to study their uptake in plants. researchgate.net

The high sensitivity of ICP-MS allows for the detection of gadolinium at very low concentrations. researchgate.net For instance, a HILIC-ICP-MS method using ultrasonic nebulization achieved limits of detection for gadolinium-based contrast agents below 20 pmol/L. researchgate.net

Technique Coupled Method Application Key Findings
ICP-MSHILICDetermination in environmental water samplesDeveloped a highly sensitive method for various gadolinium-based contrast agents. researchgate.netresearchgate.net
ICP-MSCEQuantification of gadopentetic acid oxidation productsEnabled quantitative analysis after separation. researchgate.net
LA-ICP-MS-Imaging of gadolinium distribution in organismsShowed accumulation of gadolinium in organisms exposed to gadopentetic acid. icpms.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules like gadopentetic acid. wikipedia.orglibretexts.org It allows for the determination of the molecular weight of the intact complex. rsmu.press ESI-MS is often coupled with separation methods like HPLC and CE. researchgate.net For instance, online electrochemistry/ESI-MS (EC/ESI-MS) has been used to get a preliminary overview of the oxidation products of gadopentetic acid. researchgate.net This technique helped in the initial detection of potential metabolites, such as the N-dealkylation product. researchgate.net

Native ESI-MS is a valuable tool for studying noncovalent interactions and can provide information about the binding affinity and selectivity of ligands. nih.gov

Technique Coupled Method Application Key Findings
ESI-MSHPLC, CEIdentification and stability analysis of gadopentetic acid and its productsProvided initial identification of oxidation products and confirmed their transformation. researchgate.net
ESI-MS-Quantitative assessment of ligand and complex contentUsed to register spectra in positive/negative ion mode for quantitative analysis. rsmu.press

UV-Vis absorbance and fluorescence spectroscopy are other analytical techniques that have been employed in the study of gadolinium chelates. researchgate.netresearchgate.net While UV-Vis spectroscopy measures the absorption of light by a sample, fluorescence spectroscopy measures the emission of light from a sample that has absorbed light. biocompare.com These methods can be used for the detection of gadolinium complexes, although they may be less specific than mass spectrometric techniques. researchgate.net

The combination of UV-Vis and fluorescence spectroscopy can provide complementary information. biocompare.com For example, UV-Vis can be used to determine the optimal excitation wavelength for fluorescence analysis. biocompare.com While not as commonly used as the primary detection method for gadopentetic acid in complex matrices, these spectroscopic techniques can be valuable for certain applications and in conjunction with other methods. researchgate.net

Luminescence Quantification Methods for Sensitized Chelates

The quantification of gadolinium-based contrast agents (GBCAs) like gadopentetic acid is crucial for monitoring their biodistribution and pharmacodynamics. acs.orgacs.org While gadopentetic acid itself is not luminescent, its concentration can be inferred using methods involving sensitized chelates and luminescence, particularly through time-resolved fluorescence. nih.govresearchgate.net

One advanced method involves creating a bimodal or sensitized version of the gadopentetic acid chelate. nih.gov A study demonstrated this by synthesizing Gd[DTPA-cs124], a derivative of gadopentetic acid where the chelating ligand, diethylenetriaminepentaacetic acid (DTPA), is conjugated to a sensitizing moiety, carbostyril-124 (cs124). acs.orgresearchgate.net This modification allows for an indirect quantification of the gadolinium chelate concentration via a transmetalation assay. acs.org

The principle of this assay relies on the displacement of the gadolinium ion (Gd³⁺) from the DTPA-cs124 chelate by a terbium ion (Tb³⁺). acs.orgnih.gov Aminopolycarboxylate ligands like DTPA have a higher binding affinity for terbium than for gadolinium. nih.gov When terbium is introduced to a sample containing Gd[DTPA-cs124], it displaces the gadolinium, forming Tb[DTPA-cs124]. acs.org This new terbium complex is highly luminescent, exhibiting a long-lived phosphorescence. nih.gov The initial Gd[DTPA-cs124] complex is essentially non-luminescent, acting as a "dark donor". acs.orgacs.org

Upon excitation (e.g., at 330 nm), the energy absorbed by the carbostyril-124 sensitizer (B1316253) is transferred intramolecularly to the central terbium ion in the newly formed complex. acs.orgnih.gov The terbium ion then emits light at its characteristic wavelength (e.g., 545 nm). acs.orgtandfonline.com The intensity of this luminescence is directly proportional to the concentration of the Tb[DTPA-cs124] formed, which in turn corresponds to the initial concentration of the Gd[DTPA-cs124] in the sample. researchgate.net This technique, known as Photoinduced Triplet Harvesting (PTH), enables the quantification of the gadolinium chelate from the sub-nanomolar range up to 1 mM, depending on the biological medium. nih.gov

This quantification can be performed rapidly using a standard laboratory plate reader with a time-resolved fluorescence mode. acs.orgacs.org The use of time-resolved measurements, with a delay after the initial excitation pulse (e.g., 100 µs), effectively eliminates interference from short-lived background fluorescence from biological samples, enhancing the sensitivity and accuracy of the assay. acs.org Research has established standard curves for quantifying the sensitized chelate in various media, demonstrating the method's robustness. acs.org

Table 1: Limits of Detection for Gd[DTPA-cs124] via Transmetalation Luminescence Assay

Biological MediumLimit of Detection (nM)
Aqueous Buffer0.46
5% Human Plasma0.43
5% Human Blood3.02
5% Mouse Blood148.67
Data sourced from a 2023 study on a sensitized gadolinium chelate. acs.org

Advanced Imaging-Based Quantification (non-clinical focus)

Relaxometry for Concentration Determination

Relaxometry is a fundamental technique used to quantify the concentration of paramagnetic contrast agents like gadopentetic acid in non-clinical settings. rsmu.pressresearchgate.net The method is based on the principle that gadolinium ions significantly shorten the longitudinal (T₁) and transverse (T₂) relaxation times of nearby water protons. acs.org The change in the relaxation rate (1/T₁) is linearly proportional to the concentration of the gadolinium chelate. This relationship is defined by the agent's relaxivity (r₁), a constant that indicates the efficiency of a contrast agent in enhancing the relaxation rate at a specific magnetic field strength and temperature. acs.org

The relationship is expressed by the equation:

(1/T₁)_obs = (1/T₁)_d + r₁ * [C]

where:

(1/T₁)_obs is the observed longitudinal relaxation rate of the sample containing the contrast agent.

(1/T₁)_d is the diamagnetic relaxation rate of the sample (tissue or solvent) without the contrast agent.

r₁ is the specific longitudinal relaxivity of the contrast agent (in mM⁻¹s⁻¹).

[C] is the concentration of the contrast agent (in mM).

In a research context, T₁ relaxometry is performed using an MRI scanner. rsmu.press To determine the concentration of an unknown sample, a calibration curve is first generated. This involves preparing a series of standards with known concentrations of gadopentetic acid and measuring their respective T₁ relaxation times. acs.org A plot of the relaxation rate (1/T₁) versus concentration yields a straight line, the slope of which is the relaxivity (r₁). researchgate.net Once the relaxivity is known, the T₁ of a sample with an unknown concentration can be measured, and its concentration can be calculated using the above formula.

For example, T₁ values can be measured using a T₁ inversion recovery sequence on an MRI scanner. acs.org The signal intensity from each sample of varying concentration is measured, and this data is used to calculate T₁. rsmu.press Studies have utilized this technique to compare the relaxivity of gadopentetic acid (Magnevist) with newly synthesized derivatives. acs.orgrsmu.press For instance, the relaxivity of gadopentetic acid was measured to be 3.83 mM⁻¹s⁻¹ on a 60 MHz spectrometer at 37.5 °C, while a modified version, Gd[DTPA-cs124], showed an increased relaxivity of 5.09 mM⁻¹s⁻¹. acs.org Another study using a 7 Tesla MRI scanner found that linking gadopentetic acid to β-cyclodextrin could increase T₁ relaxivity by as much as 50% compared to standard gadopentetic acid (Magnevist). rsmu.press

Table 2: Comparative T₁-Relaxivity of Gadopentetic Acid and Derivatives

CompoundRelaxivity (r₁) (mM⁻¹s⁻¹)Magnetic Field / SpectrometerTemperature
Gadopentetic acid (Magnevist)3.8360 MHz37.5 °C
Gd[DTPA-cs124]5.0960 MHz37.5 °C
Gadopentetic acid (Magnevist)4.17 TNot Specified
Gd-DTPA-CD (Sample K14-1)6.27 TNot Specified
Data sourced from research articles comparing gadopentetic acid to its derivatives. acs.orgrsmu.press

Theoretical and Computational Studies of Gadopentetic Acid

Computational Modeling of Metal Ion Speciation in Biological Mimics

The effectiveness and behavior of metal-based chelates like gadopentetic acid in the body are critically dependent on their in vivo speciation—the distribution of a metal ion among its various complex forms under specific conditions. researchgate.net Computational models are invaluable for simulating this speciation in environments that mimic biological fluids, such as blood plasma. researchgate.netmdpi.com

These models take into account the concentrations of various endogenous ligands and metal ions to predict the likely fate of the gadolinium (Gd³⁺) ion introduced as gadopentetic acid. Research using computer simulations has been employed to model the speciation of Ga³⁺ and Gd³⁺ in blood plasma, testing the models against existing clinical data. researchgate.net Such simulations are crucial for understanding the potential for transmetallation, a process where the Gd³⁺ ion is displaced from the DTPA ligand by other endogenous metal ions like zinc (Zn²⁺). researchgate.net

Studies have shown that even a small degree of dissociation of gadopentetic acid can have significant effects on the speciation of other metal ions in the plasma. For instance, one computational study calculated that the dissociation of just 4% of administered gadopentetic acid could lead to the formation of a mixed Gd(III) and Ga(III) metal transferrin complex. researchgate.net This highlights the sensitivity of biological systems to even minor releases of free Gd³⁺ and the utility of computational models in predicting such events. researchgate.netmdpi.com The speciation of gadolinium is a key factor influencing its bioavailability and potential toxicity. mdpi.com

Simulations of Complex Formation and Dissociation Dynamics

Molecular dynamics (MD) simulations and other computational techniques are used to study the formation and dissociation of gadolinium complexes at the atomic level. nih.govcore.ac.uk These simulations provide a detailed view of the structural and dynamic properties that contribute to the stability of the gadopentetic acid complex. nih.gov The complex consists of a central Gd³⁺ ion coordinated by the three nitrogen atoms and five oxygen atoms of the diethylenetriaminepentaacetic acid (DTPA) ligand, with a ninth coordination site occupied by a water molecule. wikipedia.org

The stability of this complex is paramount, as the release of the free, toxic Gd³⁺ ion is a primary safety concern. researchgate.netmdpi.com Simulations can model the kinetic inertness of the complex, which is its resistance to dissociation over time. researchgate.net Studies have highlighted that linear chelates like gadopentetic acid (Gd-DTPA) may exhibit lower kinetic stability compared to macrocyclic agents, particularly against transmetallation by endogenous ions such as Zn²⁺. researchgate.net

Computational approaches, such as those using the MCPB.py tool for parametrization, allow for all-atom simulations over microseconds. nih.gov These extended timescales are necessary to capture rare events like the dissociation of the coordinated water molecule or the ligand itself. By adjusting parameters like the Lennard-Jones potential of the metal ion, these simulations can accurately reproduce experimental properties and provide insights into the dynamics of the complex, including its interaction with surrounding water molecules and other biological components. nih.gov

Theoretical Investigations of Radiation Interaction Parameters

Theoretical studies have been conducted to determine the radiation shielding and attenuation properties of gadopentetic acid. researchgate.netdergipark.org.tr These investigations are important for understanding how the compound interacts with ionizing radiation, such as X-rays used in computed tomography (CT), which is relevant in the context of hybrid imaging modalities like PET/MR. nih.govresearchgate.net Using software tools like Phy-X, researchers can calculate various interaction parameters over a wide energy range. researchgate.netdergipark.org.trdergipark.org.tr

The Linear Attenuation Coefficient (LAC) and Mass Attenuation Coefficient (MAC) are fundamental parameters that describe how easily a material is penetrated by a beam of photons. researchgate.netnih.gov The LAC represents the fraction of photons absorbed or scattered per unit thickness of the material, while the MAC is the LAC normalized by the material's density. dergipark.org.trnih.gov

A theoretical investigation of gadopentetic acid (C₂₈H₅₄GdN₅O₂₀) calculated these coefficients for photon energies ranging from 1 keV to 2 MeV. researchgate.netdergipark.org.tr The study found that the LAC and MAC values are highest at low photon energies, where the photoelectric effect is the dominant interaction mechanism, and decrease as the energy increases. researchgate.netdergipark.org.tr For example, the LAC for gadopentetic acid varies from 8671.355 cm⁻¹ at 1 keV to 0.135 cm⁻¹ at 2 MeV. dergipark.org.tr Correspondingly, the MAC ranges from 2990.122 cm²/g to 0.047 cm²/g across the same energy spectrum. dergipark.org.tr This strong attenuation at lower energies is characteristic of materials containing high atomic number elements like gadolinium. nih.gov

Photon Energy (MeV)Mass Attenuation Coefficient (cm²/g)Linear Attenuation Coefficient (cm⁻¹)
0.001 2990.1228671.355
0.01 30.588.45
0.1 1.85.22
1 0.060.174
2 0.0470.135
Data derived from theoretical calculations for Gadopentetic Acid. dergipark.org.tr

The Effective Atomic Number (Zeff) and Effective Electron Density (Neff) are crucial parameters for characterizing the interaction of radiation with a composite material like gadopentetic acid. researchgate.netnih.govresearchgate.net Zeff provides a single "effective" atomic number that represents how the compound interacts with photons, which is particularly useful since interaction probabilities are strongly dependent on the atomic number of the absorbing material. researchgate.netnih.gov Neff, the number of electrons per unit mass, is important for dosimetry calculations. researchgate.netdergipark.org.tr

Theoretical studies have calculated these values for gadopentetic acid across a range of photon energies. researchgate.netdergipark.org.tr The Zeff of gadopentetic acid shows significant variation with energy, which is typical for compounds containing a mix of light and heavy elements. researchgate.netdergipark.org.tr The Zeff is highest at low energies due to the dominance of the photoelectric effect, which has a strong dependence on Z (approximately Z⁴). nih.gov As energy increases and Compton scattering becomes the primary interaction, the Zeff value decreases and levels off. For gadopentetic acid, the Zeff values were found to fluctuate between 8.09 and 4.56 in the 1 keV to 2 MeV energy range. dergipark.org.tr The Neff exhibits a similar behavior, with calculated values ranging from 5.61x10²³ to 3.16x10²³ electrons/g. dergipark.org.tr

Photon Energy (MeV)Effective Atomic Number (Zeff)Effective Electron Density (Neff) (electrons/g)
0.001 8.095.61 x 10²³
0.01 25.01.73 x 10²⁴
0.1 50.03.46 x 10²⁴
1 15.01.04 x 10²⁴
2 4.563.16 x 10²³
Data derived from theoretical calculations for Gadopentetic Acid, showing fluctuations with energy. dergipark.org.tr

Preclinical Research Models for Gadopentetic Acid Investigations Non Clinical in Vivo Studies

Animal Models for Chelate Stability and Biodistribution Analysis (mechanistic focus)

The in vivo stability of gadopentetic acid, a linear ionic GBCA, is a critical parameter that influences the potential for gadolinium (Gd³⁺) release from its chelating ligand, diethylenetriaminepentaacetic acid (DTPA). mdpi.comnih.gov Animal models, primarily rodents such as mice and rats, have been instrumental in assessing the biodistribution and dissociation of gadopentetic acid. amegroups.orgnih.gov

Studies comparing linear GBCAs like gadopentetic acid with macrocyclic agents have consistently shown that linear agents have a higher propensity for Gd³⁺ retention in various tissues over time. nih.govamegroups.org This retention is considered an indirect measure of in vivo chelate dissociation. For instance, research in healthy rats has demonstrated that Gd³⁺ from linear GBCAs can be detected in the skin for extended periods, with the amount of retention correlating with the thermodynamic stability of the agent. The observed order of retention for some linear agents is gadodiamide (B1674392) > gadoversetamide (B126527) > gadopentetic acid. amegroups.org

Biodistribution studies using radiolabeled gadopentetic acid (¹⁵³Gd-DTPA) in mice and rats have provided quantitative data on its distribution and elimination. These studies reveal that while the majority of the agent is rapidly excreted, small residual amounts of gadolinium can be found in tissues like the liver and femur at later time points, suggesting in vivo dissociation. nih.gov The pattern of ¹⁵³Gd distribution indicated that linear chelates, including gadopentetate, resulted in more ¹⁵³Gd in bone and liver at longer residence times compared to macrocyclic chelates. nih.gov

A comparative study in rats highlighted the differences in tissue retention between the linear non-ionic GBCA gadodiamide and the linear ionic GBCA gadopentetic acid. The results showed that Gd³⁺ retention in the liver and bone was three times greater with gadodiamide than with gadopentetic acid two weeks after injection. amegroups.org Another study in rats found that Gd concentration was significantly higher in the skin, femur, and liver with gadodiamide compared to the macrocyclic agent gadoteric acid. amegroups.org

Table 1: Comparative Gadolinium Retention in Rats

Tissue Fold Increase in Gd Concentration (Gadodiamide vs. Gadoteric Acid)
Skin 180-fold
Femur 25-fold
Liver 30-fold

This table is based on data from a study comparing gadodiamide and gadoteric acid in rats. amegroups.org

The molecular structure of the chelate is a key determinant of its in vivo stability. nih.gov Linear chelates like gadopentetic acid are more flexible and bind less robustly to the Gd³⁺ ion compared to the rigid, cage-like structure of macrocyclic agents. mdpi.com This structural difference is believed to contribute to the lower propensity of macrocyclic agents to release free Gd³⁺ ions. amegroups.org

In Vivo Imaging Performance of Novel Gadopentetic Acid Formulations in Animal Models

To enhance the properties of gadopentetic acid, researchers have developed and tested novel formulations in various animal models. These modifications aim to improve imaging capabilities, stability, and targeting.

One approach involves linking gadopentetic acid to other molecules. For example, a novel formulation where gadopentetic acid was linked to cyclodextrin (B1172386) by an ester bond was evaluated in mice with transplanted tumors. rsmu.press This modified complex, Gd-DTPA-CD, demonstrated comparable imaging capacity to the conventional gadopentetic acid formulation (Magnevist) but with higher relaxivity, potentially allowing for lower gadolinium doses. rsmu.press The study suggested that Gd-DTPA-CD provided better enhancement in well-vascularized tumors. rsmu.press

Another innovative formulation is Gd[DTPA-cs124], created by conjugating the fluorophore carbostyril-124 to gadopentetic acid. In vivo MRI experiments in C57BL/6 mice showed that this new agent exhibited successful signal enhancement and clearance patterns similar to gadopentetic acid. acs.orgresearchgate.net Notably, Gd[DTPA-cs124] demonstrated increased stability and relaxivity compared to its parent compound. acs.orgresearchgate.net

Table 2: Comparison of Gd[DTPA-cs124] and Gadopentetic Acid

Property Gadopentetic Acid Gd[DTPA-cs124]
Stability Index 0.585 ± 0.019 0.676 ± 0.015
r1 Relaxivity (s⁻¹mM⁻¹) Not specified in source 5.09 ± 0.02

Data from a competitive cation stability assay and relaxivity measurement. acs.org

Nanoparticle-based formulations have also been explored. Gadopentetic acid-loaded chitosan (B1678972) nanoparticles were synthesized and administered rectally to healthy rats to assess their potential for bowel-targeted MRI. researchgate.net The results indicated that these nanoparticles could be retained in the colon wall, leading to a significant increase in MR signal intensity of the colon mucosa. The contrast enhancement was highest at 20 minutes post-administration. researchgate.net

In Vivo Mechanistic Studies of Molecular Interactions in Animal Models

Understanding the molecular interactions of gadopentetic acid in a biological environment is crucial for elucidating its mechanism of action and potential for dissociation. Animal models provide a platform to study these interactions in vivo.

The dissociation of gadolinium from the DTPA chelate can occur through a process called transmetallation, where endogenous ions like zinc, copper, iron, or calcium compete with Gd³⁺ for the chelation sites. has-sante.fr This process is thought to be more likely with less stable linear chelates like gadopentetic acid, especially in conditions of slower clearance. mdpi.comhas-sante.fr

Studies in animal models have investigated the molecular form of residual gadolinium in tissues. Research in rats has shown that after administration of linear GBCAs, the residual gadolinium can exist in different forms, including soluble small molecules (like the intact GBCA), soluble macromolecules, and insoluble species. nih.gov This contrasts with macrocyclic agents, where the much lower levels of retained gadolinium are primarily found in a soluble, slowly excreting form. nih.gov

The interaction of gadopentetic acid with biological molecules has also been a focus of research. For instance, the co-administration of cadherin peptides with gadopentetic acid has been shown to modulate the blood-brain barrier (BBB) in mice and rats. ntno.orgexplorationpub.com These peptides can transiently increase the paracellular porosity of the BBB, enhancing the delivery of molecules like gadopentetic acid into the brain. ntno.orgexplorationpub.com One study demonstrated that the ADTC5 peptide created a paracellular opening for gadopentetic acid that lasted for less than 4 hours in living mice. explorationpub.com

Furthermore, the potential for gadopentetic acid to interact with cellular processes has been investigated. In primary mouse cerebellar cultures, gadopentetic acid was found to augment dendrite arborization, an effect that was potentiated by the presence of iron (II). nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.